1-(4-Fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea
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Overview
Description
1-(4-Fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of fluorine atoms on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea typically involves the reaction of 4-fluoroaniline with 4-fluorophenethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Synthetic Route:
Starting Materials: 4-fluoroaniline and 4-fluorophenethyl isothiocyanate.
Reaction Conditions: Reflux in dichloromethane or acetonitrile.
Purification: Recrystallization or column chromatography.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Agriculture: It is used as a precursor for the synthesis of herbicides and pesticides.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
1-(4-Fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea can be compared with other thiourea derivatives to highlight its uniqueness:
1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea: Similar structure but with chlorine atoms instead of fluorine. The presence of fluorine atoms in the former compound can enhance its reactivity and biological activity.
1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]thiourea: Contains methyl groups instead of fluorine. The fluorine atoms in this compound can significantly alter its electronic properties and reactivity.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea.
- 1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]thiourea.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2S/c16-12-3-1-11(2-4-12)9-10-18-15(20)19-14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVHLNBKRZEHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=S)NC2=CC=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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